7-Cloro-3-yodo-1H-indazol

Descripción general

Descripción

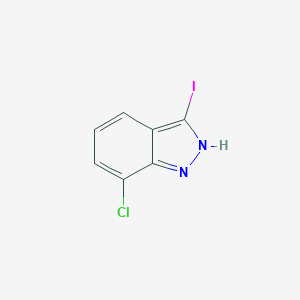

7-Chloro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine and iodine substituents on the indazole ring makes 7-Chloro-3-iodo-1H-indazole a valuable intermediate in organic synthesis and pharmaceutical research.

Aplicaciones Científicas De Investigación

7-Chloro-3-iodo-1H-indazole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

Medicine: It is investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Industry: The compound is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mecanismo De Acción

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and are known to interact with several biological targets . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Some indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazoles generally interact with their targets through various mechanisms, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds .

Biochemical Pathways

Indazole derivatives are known to interact with several biochemical pathways due to their wide range of medicinal applications .

Result of Action

Indazole derivatives are known to have a wide range of effects due to their diverse medicinal applications .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indazole derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-iodo-1H-indazole typically involves the halogenation of indazole derivatives. One common method is the iodination of 7-chloro-1H-indazole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of 7-Chloro-3-iodo-1H-indazole can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The choice of solvent, temperature, and reaction time are critical factors in achieving efficient production.

Análisis De Reacciones Químicas

Types of Reactions

7-Chloro-3-iodo-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution Products: Derivatives with different functional groups replacing chlorine or iodine.

Oxidation Products: Oxides or hydroxylated derivatives.

Reduction Products: Dehalogenated indazole derivatives.

Comparación Con Compuestos Similares

Similar Compounds

7-Chloro-1H-indazole: Lacks the iodine substituent, making it less reactive in certain coupling reactions.

3-Iodo-1H-indazole: Lacks the chlorine substituent, affecting its binding affinity to certain targets.

7-Bromo-3-iodo-1H-indazole: Similar structure but with bromine instead of chlorine, which may alter its reactivity and biological activity.

Uniqueness

7-Chloro-3-iodo-1H-indazole is unique due to the presence of both chlorine and iodine substituents, which confer distinct chemical reactivity and biological properties. This dual halogenation allows for versatile modifications and interactions with a wide range of molecular targets, making it a valuable compound in various fields of research.

Actividad Biológica

7-Chloro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family, characterized by its unique halogen substituents. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of 7-chloro-3-iodo-1H-indazole, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

7-Chloro-3-iodo-1H-indazole has the molecular formula C₇H₄ClIN₂ and a molecular weight of 248.48 g/mol. The presence of chlorine and iodine atoms in its structure influences its chemical reactivity and biological activity, making it a subject of interest in drug development.

Target Enzymes and Pathways

Indazole derivatives, including 7-chloro-3-iodo-1H-indazole, have been shown to interact with various kinases and enzymes involved in critical cellular processes:

- Kinase Inhibition : These compounds can inhibit key kinases such as Akt and Polo-like kinase (PLK), which are implicated in cancer progression .

- Cell Cycle Regulation : Indazoles can induce cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival .

Biochemical Pathways

The biological effects of 7-chloro-3-iodo-1H-indazole are mediated through several biochemical pathways:

- Apoptosis Induction : Studies indicate that this compound can promote apoptosis in various cancer cell lines by upregulating pro-apoptotic factors like cleaved caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2 .

- Reactive Oxygen Species (ROS) Production : It has been observed to increase ROS levels, contributing to oxidative stress that can lead to cancer cell death .

Pharmacological Properties

The pharmacokinetic profile of 7-chloro-3-iodo-1H-indazole suggests favorable absorption characteristics:

- High Gastrointestinal Absorption : The compound exhibits high bioavailability, making it suitable for oral administration.

- Blood-Brain Barrier Permeability : Its ability to cross the blood-brain barrier opens avenues for potential neurological applications.

Case Studies and Research Findings

Several studies have evaluated the biological activity of 7-chloro-3-iodo-1H-indazole and related compounds:

Antitumor Activity

A notable study investigated the effects of indazole derivatives on tumor growth. For instance:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 7-Chloro-3-iodo-1H-indazole | HCT116 (colon cancer) | 0.64 |

| 7-Chloro-3-bromoindazole | 4T1 (breast cancer) | 0.23 |

These results indicate that the compound exhibits significant antiproliferative activity across multiple cancer types, with IC50 values in the low micromolar range .

Mechanistic Insights

Research has demonstrated that treatment with 7-chloro-3-iodo-1H-indazole leads to:

Propiedades

IUPAC Name |

7-chloro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMZPQUNZZQFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646272 | |

| Record name | 7-Chloro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-00-9 | |

| Record name | 7-Chloro-3-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.